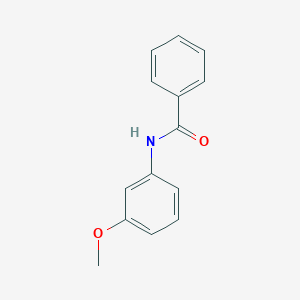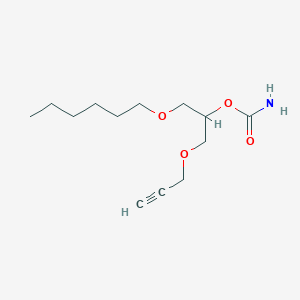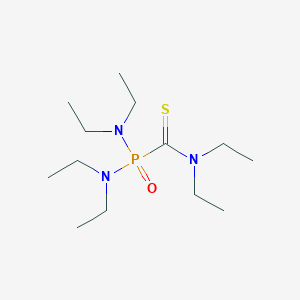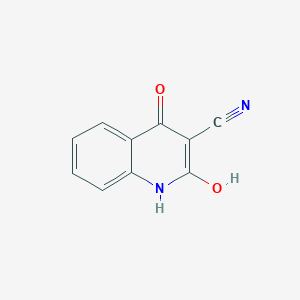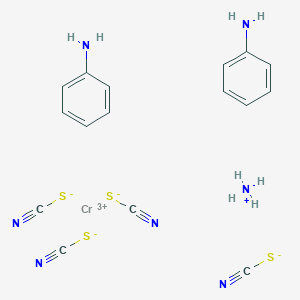
Ammonium rhodanilate
Vue d'ensemble
Description
Ammonium rhodanilate, also known as the ammonium salt of rhodanilic acid, is a compound with the molecular formula C16H18CrN7S4.1½H2O . It appears as rose-colored platelets and is soluble in methanol .
Physical And Chemical Properties Analysis
Ammonium rhodanilate is a rose-colored compound that is soluble in methanol . It has a complex molecular structure with a molecular weight of 497.62 . The compound consists of carbon (38.62%), hydrogen (3.85%), chromium (10.45%), nitrogen (19.70%), sulfur (25.77%), and oxygen (1.61%) .Applications De Recherche Scientifique
Development of Applications for Ammonium Sulfate : This paper by Liu Hu-ping (2013) in "The Chemical Engineer" explores the use of ammonium sulfate in ore flotation and metal recovery, highlighting its importance in scientific research and industrial production. It delves into various applications, principles, and methods, along with analyzing the advantages and disadvantages of using ammonium sulfate Development of Application for Ammonium Sulfate.
Sequencing Batch Reactor for Studying Anaerobic Ammonium-Oxidizing Microorganisms : A study by Strous et al. (1998) in "Applied Microbiology and Biotechnology" presents the sequencing batch reactor as a tool for enriching and studying slowly growing microbial communities that oxidize ammonium anaerobically. It describes efficient biomass retention, homogeneous distribution of substrates, and reliable operation The sequencing batch reactor as a powerful tool for the study of slowly growing anaerobic ammonium-oxidizing microorganisms.
Rhodanese and Ammonium Sulfate in Enzymology : Sörbo (1955) in "Methods in Enzymology" discusses the enzyme rhodanese, particularly its assay method and purification procedure involving ammonium sulfate. The study gives insights into the chemical reactions and enzyme activity related to rhodanese Rhodanese: CN−+S2O3−−→ CNS−+SO3−−.
Dissolution of Nickel in Ammonium Thiocyanate Solution : Research by Yamashita et al. (1994) explores using rhodan waste solution, which includes ammonium thiocyanate, for removing nickel from nickel alloy scraps. This study provides a fundamental understanding of the dissolution mechanisms and potential industrial applications Dissolution of Nickel in Ammonium Thiocyanate Solution.
Solubility in the Sodium Chlorate - Rhodanide Ammonium - Water System : Kodirova et al. (2019) in "Problems of Modern Science and Education" examine the solubility of components in the sodium chlorate – ammonium rhodanide – water system. This research is relevant for producing rhodanite-containing defoliants and understanding the component ratios for various applications SOLUBILITY IN THE SYSTEM SODIUM CHLORATE - RHODANIDE AMMONIUM – WATER.
Dissolution of Copper in Basic Ammonium Thiocyanate Solution : Another study by Yamashita et al. (1994) investigates using rhodan waste solution, containing ammonium thiocyanate, for removing copper from iron scrap. This research provides insights into the dissolution mechanisms and potential industrial uses Dissolution of Copper in Basic Ammonium Thiocyanate Solution.
Molecular Mechanisms of Ammonium Transport and Accumulation in Plants : Ludewig et al. (2007) in "FEBS Letters" explore the biological function of plant ammonium transporters, offering insight into ammonium's role in plant physiology and potential agricultural applications Molecular mechanisms of ammonium transport and accumulation in plants.
Safety And Hazards
Propriétés
IUPAC Name |
azanium;aniline;chromium(3+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUMLPKPKQLKBG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18CrN7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium rhodanilate | |
CAS RN |
10380-20-8 | |
| Record name | Chromate(1-), bis(aniline)tetrakis(isothiocyanato)-, ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



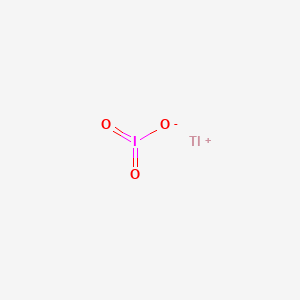
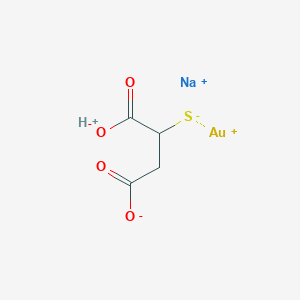
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
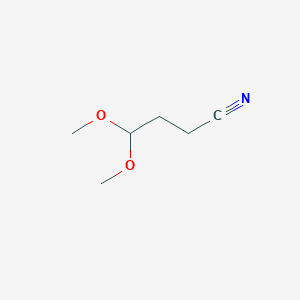
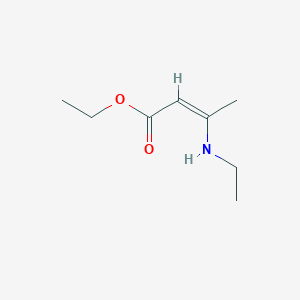
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
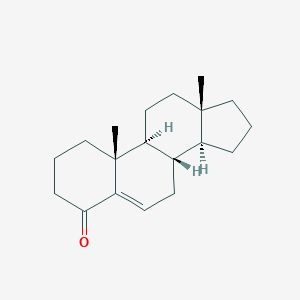
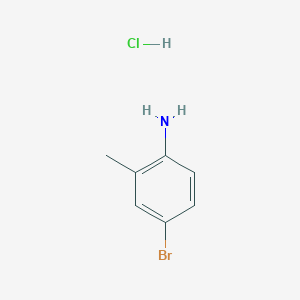
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
